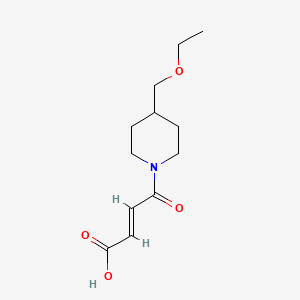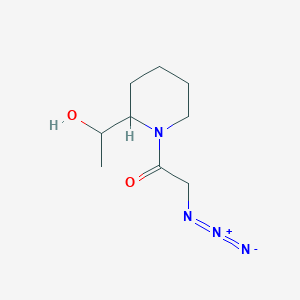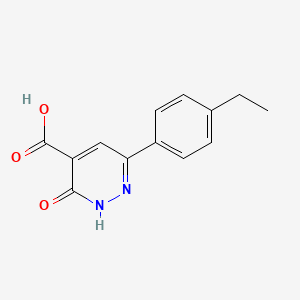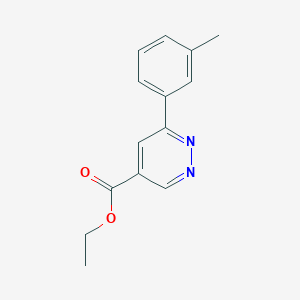
Ethyl 6-(m-tolyl)pyridazine-4-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyridazine compounds, such as Ethyl 6-(m-tolyl)pyridazine-4-carboxylate, involves a variety of methods. For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic methods. For example, the IR spectrum can provide information about the functional groups present in the molecule, while the MS spectrum can provide information about the molecular weight and fragmentation pattern .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, can be determined using various analytical techniques . Its molecular weight is 242.27 g/mol.Applications De Recherche Scientifique
Organic Synthesis
One of the primary applications of ethyl 6-(m-tolyl)pyridazine-4-carboxylate derivatives is in organic synthesis, where they serve as precursors or intermediates in the synthesis of complex molecules. For example, Zhu et al. (2003) demonstrated the use of ethyl 2-methyl-2,3-butadienoate in a phosphine-catalyzed [4 + 2] annulation process, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and complete regioselectivity. This process underscores the compound's utility in synthesizing highly functionalized tetrahydropyridines, which are valuable in medicinal chemistry and material science (Zhu, Lan, & Kwon, 2003).
Heterocyclic Chemistry
The versatility of this compound derivatives extends to the synthesis of heterocyclic compounds, a cornerstone of pharmaceutical chemistry. Harb et al. (1989) explored the reactivity of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates, converting them into various heterocyclic frameworks such as 1,6-diazanaphthalene and pyrano[2,3-b]pyridine derivatives. These transformations illustrate the compound's role in diversifying heterocyclic scaffolds, which are critical for developing new drugs and materials (Harb, Hesien, Metwally, & Elnagdi, 1989).
Material Science
In the realm of material science, the compound's derivatives have been explored for their potential applications in corrosion inhibition. Saranya et al. (2020) synthesized pyran derivatives, including ethyl 2-amino-4-(4-hydroxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate, to study their effectiveness in mitigating corrosion of mild steel in acidic environments. Their findings indicate that these derivatives act as efficient corrosion inhibitors, highlighting an application beyond the pharmaceutical domain (Saranya, Benhiba, Anusuya, Subbiah, Zarrouk, & Chitra, 2020).
Pharmacological Research
Additionally, derivatives of this compound have been evaluated for their pharmacological properties. Farag, Kheder, and Mabkhot (2008) reported on the synthesis and antimicrobial evaluation of new pyrimidine derivatives derived from ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate. Their work contributes to the ongoing search for new antimicrobial agents, showcasing the broader implications of these compounds in healthcare (Farag, Kheder, & Mabkhot, 2008).
Propriétés
IUPAC Name |
ethyl 6-(3-methylphenyl)pyridazine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-3-18-14(17)12-8-13(16-15-9-12)11-6-4-5-10(2)7-11/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMFHDJHRYBMNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1)C2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






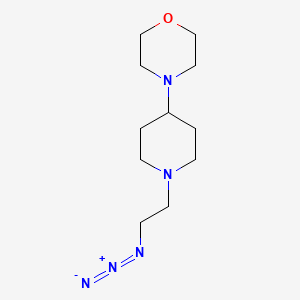
![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)butanoic acid](/img/structure/B1491798.png)
![5-Prolyl-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1491799.png)
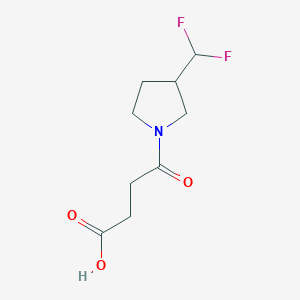
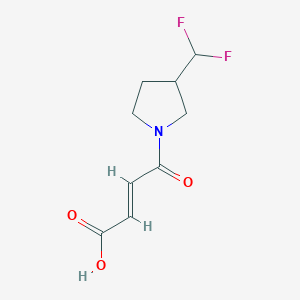
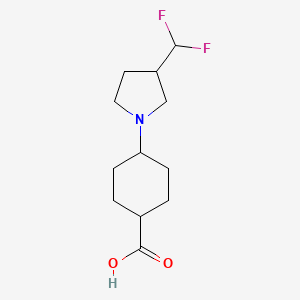
![4-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)aniline](/img/structure/B1491805.png)

